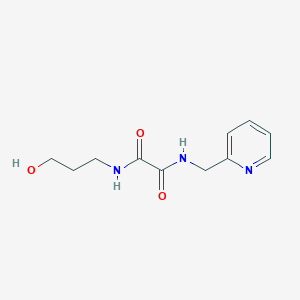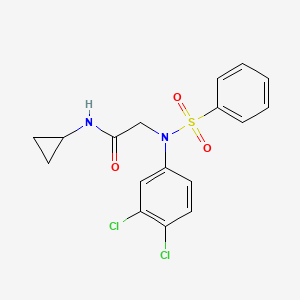
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, commonly known as tert-butylphenoxyethylpiperazine (TBPEP), is a compound that has been extensively studied for its potential as a therapeutic agent. It is a selective beta-adrenergic receptor agonist and has been investigated for its potential use in treating various medical conditions.
Mécanisme D'action
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is a selective beta-adrenergic receptor agonist, which means that it binds specifically to beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels, and are involved in regulating various physiological processes, such as heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects. It increases heart rate and cardiac output, which can help to improve blood flow and oxygen delivery to tissues. It also causes bronchodilation, which can help to improve airflow in the lungs. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in treating respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available, and its mechanism of action is well understood. However, it also has some limitations, such as its potential for off-target effects and its relatively short half-life.
Orientations Futures
There are a number of potential future directions for research on 1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is its potential use in treating respiratory diseases, such as asthma and COPD. Another area of interest is its potential use in treating cardiovascular diseases, such as heart failure and hypertension. Additionally, there is interest in developing new derivatives of 1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride that may have improved pharmacological properties.
Méthodes De Synthèse
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride can be synthesized through a multi-step process involving the reaction of tert-butylphenol with epichlorohydrin, followed by the reaction of the resulting product with 4-ethylpiperazine. The final product is obtained through a series of purification steps and is typically obtained as a dihydrochloride salt.
Applications De Recherche Scientifique
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential as a therapeutic agent in various medical conditions. It has been investigated for its potential use in treating cardiovascular diseases, such as hypertension and heart failure, as well as respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.2ClH/c1-5-20-10-12-21(13-11-20)14-17(22)15-23-18-8-6-16(7-9-18)19(2,3)4;;/h6-9,17,22H,5,10-15H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPNFRQWLOCNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)
![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)

![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)




![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142193.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)